molecular formula C19H23ClN2OS B2998684 N-(2-Aminoethyl)-N-benzyl-6-methyl-2,3-dihydro-1-benzothiophene-2-carboxamide;hydrochloride CAS No. 2418730-37-5

N-(2-Aminoethyl)-N-benzyl-6-methyl-2,3-dihydro-1-benzothiophene-2-carboxamide;hydrochloride

Cat. No. B2998684
CAS RN: 2418730-37-5
M. Wt: 362.92
InChI Key: HTUYRRQFQVISBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds involves the introduction of azomethine group by the condensation reaction of N-(2-aminoethyl)-3-aminopropyltrimethoxysilane with different compounds containing carbonyl group .


Chemical Reactions Analysis

N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane reacts with various reagents such as alkyl halides, aryl halides, phosphoryl halides, acid halides and carbonyl compounds .


Physical And Chemical Properties Analysis

N-(2-Aminoethyl)acetamide is a low melting hygroscopic solid which can be recrystallised from dioxane/Et2O . It’s soluble in H2O, Et2O and *C6H6 .

Scientific Research Applications

Antibacterial and Antifungal Activities

Compounds related to N-(2-Aminoethyl)-N-benzyl-6-methyl-2,3-dihydro-1-benzothiophene-2-carboxamide hydrochloride have demonstrated notable antibacterial and antifungal activities. These activities are attributed to the specific structural components of the compounds, which include the thiophene ring and various substituents that enhance their biological activity. The studies on two derivatives highlight their potential in the development of new antibiotic and antimicrobial agents, showcasing the importance of thiophene derivatives in medicinal chemistry (Vasu et al., 2005), (Vasu et al., 2003).

Synthesis of New Antibiotic and Antibacterial Drugs

Research into the synthesis of new antibiotic and antibacterial drugs has also been explored, with the creation of compounds based on thiophene carboxamide derivatives. This includes the development of compounds with potential as new therapeutic agents, emphasizing the role of these derivatives in the search for new treatments for bacterial infections. The synthesis process aims to create compounds with enhanced biological activity against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of potential applications in antimicrobial therapy (G. Ahmed, 2007).

Chemical Synthesis and Material Science

Apart from their biological activities, derivatives of N-(2-Aminoethyl)-N-benzyl-6-methyl-2,3-dihydro-1-benzothiophene-2-carboxamide hydrochloride have applications in chemical synthesis and material science. These applications include the synthesis of complex polyamides and the exploration of new methods for the synthesis of thiophene derivatives. Such research not only broadens the understanding of thiophene chemistry but also contributes to the development of new materials with potential applications in various industries, from pharmaceuticals to advanced materials engineering (N. Ueyama et al., 1998).

Mechanism of Action

While specific information on the mechanism of action for “N-(2-Aminoethyl)-N-benzyl-6-methyl-2,3-dihydro-1-benzothiophene-2-carboxamide;hydrochloride” is not available, similar compounds like N-(2-Aminoethyl)-1-aziridineethanamine may inhibit ACE2, preventing actions that can eventually lead to myocyte hypertrophy and vascular smooth muscle cell proliferation .

Safety and Hazards

N-(2-Aminoethyl)acetamide is considered hazardous. It causes severe skin burns and eye damage, and may cause respiratory irritation .

Future Directions

Research on similar compounds like N-(2-aminoethyl)-3-aminopropyltrimethoxysilane is ongoing, with a focus on the introduction of azomethine group by the condensation reaction with different compounds containing carbonyl group . There’s also interest in the large-scale production and applications of current PISA nano-objects in different fields .

properties

IUPAC Name

N-(2-aminoethyl)-N-benzyl-6-methyl-2,3-dihydro-1-benzothiophene-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2OS.ClH/c1-14-7-8-16-12-18(23-17(16)11-14)19(22)21(10-9-20)13-15-5-3-2-4-6-15;/h2-8,11,18H,9-10,12-13,20H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTUYRRQFQVISBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(CC(S2)C(=O)N(CCN)CC3=CC=CC=C3)C=C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.